Sulfacarzole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

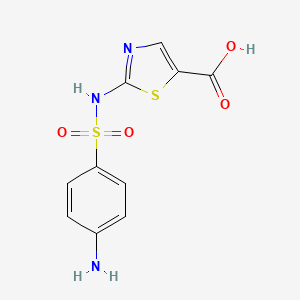

2-[(4-aminophenyl)sulfonylamino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S2/c11-6-1-3-7(4-2-6)19(16,17)13-10-12-5-8(18-10)9(14)15/h1-5H,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWBGXXTQBAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972084 | |

| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-51-7 | |

| Record name | Sulfacarzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfacarzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mutations in the Chromosomal Folp Gene:the Gene Folp Encodes the Native, Sulfonamide Susceptible Dhps Enzyme.biorxiv.orgspontaneous Point Mutations Within This Gene Can Lead to Amino Acid Substitutions in the Dhps Enzyme.mcmaster.cathese Alterations, Often Located in Conserved Loops That Form the Paba Binding Pocket, Decrease the Binding Affinity for Sulfonamides.nih.govbiorxiv.orgwhile These Mutations Confer Resistance, They Can Sometimes Come at a Fitness Cost by Slightly Reducing the Enzyme S Catalytic Efficiency with Its Natural Substrate.nih.govhowever, Compensatory Mutations Can Arise Elsewhere in the Enzyme to Restore Normal Function.nih.gov

Table 1: Examples of folP Mutations Conferring Sulfonamide Resistance

| Organism | Mutation(s) | Impact on Resistance | Citation |

|---|---|---|---|

| Streptococcus mutans | A37V, N172D, R193Q | Confers substantial resistance to sulfonamides. | nih.gov |

| Staphylococcus aureus | F17L, S18L, T51M | Primary mutations that directly lead to sulfonamide resistance. | nih.govfrontiersin.org |

Acquisition of Horizontally Transferred Sul Genes:a More Potent and Widespread Mechanism of Resistance is the Acquisition of Alternative, Resistance Conferring Dhps Genes, Known As Sul Genes.nerc.ac.ukthese Genes Are Typically Located on Mobile Genetic Elements Like Plasmids and Integrons, Which Allows Them to Be Transferred Between Different Bacteria Through Horizontal Gene Transfer.nih.govunab.clthis Rapid Dissemination is a Major Reason for the Widespread Prevalence of High Level Sulfonamide Resistance in Clinical and Environmental Settings.nih.gov

Structural Adaptations in Resistant Dihydropteroate Synthetase Variants

Structural biology has provided detailed insights into how both folP mutations and Sul enzymes achieve resistance.

In mutant FolP enzymes , resistance-conferring amino acid substitutions are frequently mapped to two flexible loops (Loop 1 and Loop 2) that line the active site where PABA and sulfonamides bind. nih.govbiorxiv.org These mutations can introduce bulkier side chains that sterically hinder the binding of the larger sulfonamide molecule without preventing the smaller, natural PABA substrate from accessing the catalytic site. nih.govfrontiersin.org This selective disfavoring of the inhibitor is the structural basis of resistance in these variants.

In the Sul enzymes (Sul1, Sul2, and Sul3), the mechanism is more profound. Crystal structures have revealed a significant remodeling of the pABA-binding region compared to the native DHPS. nih.gov A key feature of these resistant enzymes is the insertion of a two-amino-acid sequence, typically a Phenylalanine-Glycine (Phe-Gly) motif. rupahealth.comnih.gov This insertion places the bulky phenylalanine residue in a position that effectively blocks the binding of sulfonamides through a steric clash, while still permitting PABA to bind and the enzymatic reaction to proceed. nih.gov This structural adaptation confers broad and robust resistance across the sulfonamide class. nih.gov

Biochemical and Biophysical Characterization of Resistance Enzymes

The functional consequences of the genetic and structural changes in resistant DHPS enzymes are evident in their biochemical and biophysical properties.

Kinetic studies consistently show that resistant DHPS variants exhibit a significantly reduced affinity for sulfonamides. This is quantified by a large increase in the Michaelis constant (KM) or the inhibition constant (Ki) for the sulfonamide drug. biorxiv.org In contrast, the KM for the natural substrate, PABA, is often only slightly increased or remains relatively unaffected, allowing the enzyme to maintain its physiological function. nih.gov This ability to discriminate between the substrate and the inhibitor is a hallmark of these resistant enzymes. nih.gov

For example, studies on Staphylococcus aureus DHPS mutants showed that primary resistance mutations (like F17L and S18L) significantly increase the KM for sulfamethoxazole (B1682508) (SMX) while having a less dramatic effect on the KM for pABA. frontiersin.org Similarly, the plasmid-encoded Sul enzymes show a more than 1000-fold loss in binding affinity for sulfonamides compared to the native DHPS. nih.gov

Strategies to Circumvent Resistance in Sulfonamide-Based Compounds through Chemical Modification

Overcoming the challenge of sulfonamide resistance requires innovative chemical strategies to develop new compounds that can either evade existing resistance mechanisms or act via different pathways. tandfonline.comnih.gov One of the most promising approaches is the chemical modification of the core sulfonamide structure. rsc.org

Key strategies include:

Modification of the Core Scaffold : Chemists are revisiting the basic 4-aminobenzenesulfonamide structure. By replacing or modifying the primary amino group or other positions on the phenyl ring, it is possible to create derivatives that are no longer recognized by the resistant DHPS enzymes. rsc.org For instance, creating Schiff bases by reacting the primary amine of a sulfonamide with an aldehyde can produce compounds with renewed, and sometimes bactericidal, activity against resistant strains. tandfonline.comnih.gov

Molecular Hybridization : This strategy involves combining a sulfonamide pharmacophore with another distinct bioactive scaffold into a single hybrid molecule. tandfonline.comacs.org The goal is to create a compound with a dual mechanism of action or one that can overcome resistance by interacting with multiple targets. Examples include hybrids of sulfonamides with scaffolds like triazoles, pyrazoles, or quinolines. tandfonline.comacs.org

Design of Inhibitors that Mimic the Transition State : A more advanced approach involves designing inhibitors that strictly mimic the volume and shape of the natural substrate (pABA) as it binds within the enzyme's active site during the catalytic reaction. nih.gov Structural studies suggest that resistance mutations often work by sterically blocking parts of the binding pocket not occupied by the substrate itself. nih.govfrontiersin.org Therefore, new inhibitors designed to fit precisely within the substrate's footprint could be effective against these resistant enzyme variants.

Development of Non-DHPS Inhibitors : Some novel sulfonamide derivatives have been found to exert their antibacterial effect through mechanisms other than the "classical" inhibition of the folate pathway, thereby bypassing target-based resistance entirely. nih.gov For example, some modified sulfonamides have been shown to disrupt bacterial membrane potential. rsc.org

These medicinal chemistry approaches aim to resurrect the utility of the sulfonamide class by creating next-generation drugs effective against pathogens that have become resistant to traditional agents like sulfacarzole. tandfonline.com

Advanced Synthetic Methodologies for Sulfacarzole and Its Derivatives

Strategies for Sulfonamide Core Synthesis

The synthesis of the sulfonamide core is a fundamental step in the preparation of sulfacarzole and related compounds. The most common and widely utilized method involves the reaction of an aromatic or aliphatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. ekb.eg

A general and illustrative pathway to a sulfonamide begins with benzene (B151609), which undergoes a series of transformations. nih.gov A key intermediate, 4-acetamidobenzenesulfonyl chloride, is produced by the chlorosulfonation of acetanilide. nih.gov This intermediate is then reacted with an appropriate amine to form the sulfonamide linkage. Subsequent hydrolysis of the acetyl group, often under acidic conditions, yields the free amine of the sulfanilamide (B372717) moiety. nih.gov

Variations and improvements on this classical approach have been developed to enhance yield, purity, and substrate scope. For instance, the use of catalysts can facilitate the sulfonylation of amines. ekb.eg One reported method employs a zinc oxide nanoparticle catalyst for a chemo-selective, solvent-free synthesis of sulfonamides, achieving high yields. ekb.eg Another strategy involves the electrochemical synthesis of sulfonamides from arenesulfonohydrazides or sodium p-methylbenzenesulfinate and amines. ekb.eg

Furthermore, novel reagents have been introduced to overcome limitations associated with the availability of sulfonyl chlorides. For example, t-BuONSO has been reported as a reagent that reacts with Grignard reagents and organolithium reagents to produce primary sulfonamides, offering a wide scope of application, especially for substrates sensitive to oxidative conditions. tcichemicals.com

The following table summarizes key synthetic strategies for the sulfonamide core:

| Strategy | Key Reagents | Conditions | Advantages | Reference(s) |

| Classical Synthesis | Aryl sulfonyl chloride, Ammonia/Amine | Base (e.g., pyridine) | Widely applicable, well-established | nih.govresearchgate.netekb.eg |

| Catalytic Synthesis | Primary amines, Sulfonylating agent | Zinc oxide-nanoparticle catalyst | Solvent-free, high yield, reusable catalyst | ekb.eg |

| Electrochemical Synthesis | Arenesulfonohydrazides/Sodium p-methylbenzenesulfinate, Amines | Undivided cell, graphite (B72142) anode, iron cathode | Efficient, good yields | ekb.eg |

| Novel Reagent Approach | Grignard/Organolithium reagents, t-BuONSO | N/A | Broad substrate scope, suitable for sensitive substrates | tcichemicals.com |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The concepts of stereoselectivity and regioselectivity are paramount in the synthesis of complex pharmaceutical agents, as the specific three-dimensional arrangement of atoms and the position of functional groups can dramatically influence biological activity. numberanalytics.commasterorganicchemistry.com A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors bond formation at a particular position on a molecule. masterorganicchemistry.commasterorganicchemistry.com

In the context of this compound derivatives, achieving stereocontrol is crucial when chiral centers are present or introduced. numberanalytics.com Strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or starting with a chiral molecule from the natural pool. numberanalytics.comnumberanalytics.com For instance, the synthesis of a complex molecule might involve an asymmetric hydrogenation step catalyzed by a chiral metal complex to establish a specific stereocenter. numberanalytics.com

Regioselectivity becomes critical when a molecule possesses multiple reactive sites. For example, in the functionalization of a heterocyclic ring system attached to the this compound scaffold, a reaction might be directed to a specific position on the ring. The choice of reagents, catalysts, and reaction conditions dictates the regiochemical outcome. rsc.org Research has demonstrated highly regioselective reactions, such as the SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols to produce α-alkylidene-β-hydrazino acid derivatives with exclusive regioselectivity. beilstein-journals.org

While specific examples for this compound itself are not extensively detailed in the provided context, the principles of stereoselective and regioselective synthesis are broadly applicable to its derivatives. The following table illustrates these concepts with generalized examples relevant to organic synthesis.

| Selectivity Type | Definition | Synthetic Strategy Example | Reference(s) |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Asymmetric catalysis using a chiral catalyst to induce enantioselectivity. | numberanalytics.comnumberanalytics.com |

| Regioselectivity | Preferential reaction at one site over another. | Directed ortho-metalation to functionalize a specific position on an aromatic ring. | rsc.org |

| Diastereoselectivity | Formation of one diastereomer over another. | Use of a chiral auxiliary to control the stereochemical outcome of a reaction. | numberanalytics.com |

Novel Synthetic Approaches for Functionalization and Diversification of this compound Scaffold

To explore the structure-activity relationships of this compound, medicinal chemists employ various synthetic strategies to modify its core structure. nih.gov This functionalization and diversification can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

One common approach involves the modification of the primary amino group of the sulfanilamide moiety. For example, this amine can be acylated or can react with various electrophiles to introduce a wide range of substituents. ekb.egdergipark.org.tr Another key site for modification is the thiazole (B1198619) ring. The synthesis of derivatives often involves the reaction of a precursor, such as 4-((2-aminothiazol-4-yl) amino) benzenesulfonamide, with different aldehydes to form Schiff bases. nih.gov

The synthesis of fused heterocyclic systems is another powerful strategy for creating novel derivatives. For instance, a thiazol-4(5H)-one-based intermediate can be condensed with substituted aromatic aldehydes and then treated with hydroxylamine (B1172632) hydrochloride to yield thiazole[4,5-c]isoxazole-based fused ring systems. rsc.org

Transition metal-catalyzed cross-coupling reactions are also instrumental in the diversification of the this compound scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various aryl, alkyl, and other functional groups. uah.es

The following table highlights some novel synthetic approaches for the functionalization of scaffolds similar to this compound:

| Functionalization Strategy | Reaction Type | Example | Reference(s) |

| Modification of the Amino Group | Acylation | Reaction with acetyl chloride in pyridine. | ekb.eg |

| Modification of the Thiazole Ring | Schiff Base Formation | Condensation of an aminothiazole derivative with various aldehydes. | nih.gov |

| Fused Ring System Synthesis | Cyclocondensation | Reaction of a thiazol-4(5H)-one intermediate with aldehydes and hydroxylamine. | rsc.org |

| Scaffold Elaboration | Hantzsch Thiazole Synthesis | Reaction of N-(thiazol-2-yl)-4-thioureidobenzenesulfonamide with α-haloketones. | ekb.eg |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize the environmental impact of drug manufacturing. sigmaaldrich.com These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks. yale.eduacs.org

In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

Prevention : It is better to prevent waste than to treat it after it has been created. yale.edu This involves designing synthetic routes that generate minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com This includes the selection of safer solvents and reagents.

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org Microwave-assisted synthesis, for example, can be more energy-efficient than conventional heating. atiner.gr

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu The use of a reusable zinc oxide-nanoparticle catalyst in sulfonamide synthesis is an example of this principle in action. ekb.eg

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. sigmaaldrich.comacs.org

The application of these principles not only reduces the environmental footprint of this compound synthesis but can also lead to more efficient and cost-effective processes.

The table below outlines the twelve principles of green chemistry:

| Principle | Description | Reference(s) |

| 1. Prevention | Prevent waste formation. | yale.edu |

| 2. Atom Economy | Maximize the incorporation of all reactants into the final product. | acs.org |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances with minimal toxicity. | skpharmteco.com |

| 4. Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. | yale.edu |

| 5. Safer Solvents and Auxiliaries | Make the use of auxiliary substances unnecessary or innocuous. | yale.edu |

| 6. Design for Energy Efficiency | Minimize energy requirements for chemical processes. | acs.org |

| 7. Use of Renewable Feedstocks | Use renewable raw materials whenever practicable. | yale.edu |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization. | acs.org |

| 9. Catalysis | Use catalytic reagents over stoichiometric reagents. | yale.edu |

| 10. Design for Degradation | Design chemical products to break down into innocuous products after use. | yale.edu |

| 11. Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring to prevent pollution. | yale.edu |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. | yale.edu |

Molecular Mechanisms of Action: Interactions with Dihydropteroate Synthetase Dhps

Biochemical Pathway Inhibition: Folate Biosynthesis Disruption by Sulfonamides

Many bacteria, unlike humans, cannot acquire folate (vitamin B9) from their environment and must synthesize it de novo. wikipedia.orgpatsnap.comwikipedia.org This biosynthetic pathway is essential for producing tetrahydrofolate, a vital cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. numberanalytics.compatsnap.com The inhibition of this pathway effectively starves the bacterial cell of essential building blocks, thereby preventing cell division and proliferation. numberanalytics.compatsnap.com

The enzyme dihydropteroate (B1496061) synthase (DHPS) plays a critical role in this pathway. nih.govkenyon.edu It catalyzes the condensation of two substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA), to form 7,8-dihydropteroate. excli.denih.govnih.gov This product is subsequently converted to dihydrofolate and then to the active tetrahydrofolate. researchgate.netyoutube.com

Sulfonamides, including Sulfacarzole, exert their antimicrobial effect by specifically targeting and inhibiting DHPS. numberanalytics.comnih.gov By blocking this crucial enzymatic step, they disrupt the entire folate synthesis cascade. researchgate.net This mechanism is selectively toxic to bacteria because human cells lack the DHPS enzyme and instead obtain folate through their diet, making the pathway an excellent target for antimicrobial therapy. wikipedia.orgpatsnap.comebi.ac.uk

Molecular Mimicry of para-Aminobenzoic Acid (pABA) by this compound

The inhibitory action of this compound is rooted in the principle of molecular mimicry. Sulfonamides are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (pABA). patsnap.comnih.gov this compound shares a similar chemical scaffold with pABA, allowing it to fit into the same active site on the DHPS enzyme. patsnap.comexcli.de

Due to this structural similarity, this compound acts as a competitive inhibitor. It competes directly with pABA for binding to the enzyme's active site. wikipedia.orgpatsnap.com When this compound binds to DHPS, it prevents pABA from binding and participating in the normal enzymatic reaction. patsnap.com The enzyme may even catalyze the condensation of the sulfonamide with DHPPP, but this reaction leads to the formation of a non-functional, dead-end product that cannot be used in subsequent steps of the folate pathway, effectively halting the production of viable folate. nih.govfrontiersin.orgnih.gov

Structural Comparison of this compound and pABA

| Feature | para-Aminobenzoic Acid (pABA) | This compound |

| Core Structure | Benzene (B151609) ring | Benzene ring |

| Functional Group 1 | Amino group (-NH₂) | Amino group (-NH₂) |

| Functional Group 2 | Carboxylic acid group (-COOH) | Sulfonamide group (-SO₂NH₂) attached to a urea (B33335) moiety |

| Result of Mimicry | Natural substrate for DHPS | Competitive inhibitor of DHPS |

Structural Elucidation of this compound-Dihydropteroate Synthetase Binding

While specific crystallographic studies detailing the binding of this compound to DHPS are not widely available, the mechanism can be inferred from extensive research on other sulfonamides like sulfanilamide (B372717) and sulfamethoxazole (B1682508). excli.denih.govexcli.de These studies reveal that sulfonamides occupy the pABA-binding pocket within the DHPS active site. kenyon.eduexcli.de

The DHPS active site is composed of two main pockets: one for the pterin (B48896) substrate (DHPPP) and one for pABA. nih.govnih.gov The pABA-binding site is located at the edge of a classic TIM-barrel protein structure and is formed by several flexible loop regions. kenyon.edutandfonline.com

Structural analyses of DHPS in complex with various sulfonamides show that the inhibitor is anchored within the active site through a network of interactions:

Hydrogen Bonding: The amino group of the sulfonamide typically forms hydrogen bonds with conserved residues in the active site, such as aspartate and asparagine. excli.deacs.org

Ionic and Polar Interactions: The sulfonyl group of the drug engages in interactions with conserved arginine residues, mimicking the interactions of the carboxylate group of pABA. excli.deexcli.de

Hydrophobic Interactions: The benzene ring of the sulfonamide establishes hydrophobic interactions with residues such as phenylalanine. kenyon.edu

For example, in E. coli DHPS, sulfanilamide forms key hydrogen bonds with residues Arg63 and Arg220. excli.de It is through this combination of interactions that this compound, as a sulfonamide, would effectively block the pABA binding site and inhibit enzyme function.

Kinetic Analysis of this compound-DHPS Interactions

Detailed kinetic analyses specific to this compound's interaction with DHPS are limited in publicly accessible literature. However, the kinetics of sulfonamide inhibition of DHPS are well-established as being competitive with respect to pABA. wikipedia.orgtandfonline.com This relationship is typically characterized by kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

IC₅₀: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC₅₀ values indicate greater potency. Studies on other compounds show that sulfonamides can have IC₅₀ values in the micromolar (µM) range against susceptible DHPS enzymes. For instance, para-acetamidobenzoic acid, a non-sulfonamide inhibitor of P. carinii DHPS, was found to have an IC₅₀ of 120 µM. asm.org

Kᵢ (Inhibition Constant): This is a more precise measure of the affinity of an inhibitor for an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a tighter binding and more effective inhibitor.

The competitive nature of the inhibition means that the apparent Michaelis constant (Kₘ) for pABA increases in the presence of the inhibitor, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. This implies that the inhibition can be overcome by sufficiently high concentrations of the substrate, pABA. wikipedia.org Studies on sulfonamide-resistant bacteria often show that resistance arises from mutations in the DHPS enzyme that decrease its binding affinity for sulfonamides while largely maintaining its affinity for pABA. frontiersin.orgproteopedia.org

Computational Chemistry in Sulfacarzole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as sulfacarzole) when bound to a second (the receptor, typically a protein target) to form a stable complex. cosmosscholars.com This method is crucial for elucidating the binding mode of inhibitors and understanding the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.

In the study of sulfonamides, molecular docking is frequently used to investigate their interaction with the enzyme dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. proteopedia.orgbiorxiv.orgmdpi.com Sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). biorxiv.orgacs.org

Research on sulfathiazole (B1682510) derivatives provides a clear blueprint for how this compound's interactions with DHPS can be analyzed. For instance, docking studies of new sulfathiazole-based Schiff bases into the active site of Staphylococcus aureus DHPS have been performed to rationalize their antibacterial activity. nih.gov Similarly, docking simulations were central to a study on new sulfathiazole analogues designed to overcome resistance, where the binding hypotheses for the most active compounds were generated and analyzed. rsc.orgresearchgate.net These studies typically involve preparing the 3D structure of the ligand and the protein receptor, defining the binding site, and then using a scoring function to rank the different binding poses.

The key interactions for a sulfathiazole derivative within the DHPS active site often involve the sulfonamide group forming crucial hydrogen bonds, while the thiazole (B1198619) ring and other substituents engage in various hydrophobic and van der Waals interactions with the protein's residues. researchgate.net

| Component | Description | Example from Sulfonamide Research | Relevance to this compound |

|---|---|---|---|

| Protein Target | Dihydropteroate Synthase (DHPS) from various bacterial species (e.g., S. aureus, B. anthracis). proteopedia.orgrsc.org | Crystal structure of S. aureus DHPS (PDB ID: 6CLV) used for docking sulfathiazole analogues. researchgate.net | Provides the 3D structural template for the active site where this compound binds. |

| Ligand | This compound or its structural analogues. | DFT-optimized structures of sulfathiazole-Schiff bases used as ligands. nih.gov | The specific molecule whose binding pose and affinity are being predicted. |

| Binding Site | The p-aminobenzoic acid (pABA) binding pocket of the DHPS enzyme. mdpi.comacs.org | Defined as a cavity encompassing key active site residues. | The specific region on the target protein where the inhibitory action occurs. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. | Hydrogen bonding with residues like Ser222 and π-π stacking with Phe28 in DHPS. tandfonline.com | These non-covalent interactions determine the stability and affinity of the this compound-DHPS complex. |

| Scoring Function | An algorithm to estimate the binding affinity (e.g., in kcal/mol) and rank different poses. | GlideScore, Surflex-Score, and LigScore have been validated for DHPS studies. acs.orgresearchgate.net | Quantifies the predicted strength of the interaction, allowing comparison between different analogues. |

Molecular Dynamics Simulations of this compound-Enzyme Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. tandfonline.com MD simulations are used to assess the stability of a docked complex, explore conformational changes in the protein and ligand, and calculate binding free energies. tandfonline.comtandfonline.com This technique provides a more realistic representation of the biological environment, often including explicit solvent molecules.

For sulfonamide-DHPS complexes, MD simulations have been instrumental in understanding the molecular basis of drug resistance. nih.gov A notable study investigated the effects of mutations in Bacillus anthracis DHPS on the binding of a sulfathiazole-containing inhibitor. tandfonline.comtandfonline.comnih.gov The simulations, run for nanoseconds, showed that mutations caused conformational changes in active site loops (Loop 1, Loop 2, and Loop 7), leading to a lower binding affinity for the inhibitor and the disruption of key hydrogen bonds. proteopedia.orgtandfonline.comtandfonline.com In some mutant systems, the drug was observed to be expelled from the catalytic site during the simulation, providing a clear molecular explanation for resistance. nih.gov

A similar MD simulation approach could be applied to a this compound-DHPS complex, starting from a pose generated by molecular docking. Such a study would provide critical information on the stability of the binding mode, the flexibility of the enzyme's active site upon binding, and the role of water molecules in mediating interactions, offering a deeper understanding beyond the static docking picture.

| Simulation Aspect | Purpose | Key Findings from Sulfathiazole/Sulfonamide MD Studies |

|---|---|---|

| Stability of Binding Pose | To verify if the docked orientation of the inhibitor is stable over time. | Mutations can cause the inhibitor to become unstable and exit the binding pocket. nih.govmalariaworld.org |

| Conformational Changes | To analyze how the protein structure adapts to the ligand, and vice-versa. | Resistance mutations induce flexibility and conformational changes in key active site loops. tandfonline.comtandfonline.com |

| Interaction Analysis | To monitor the persistence of key interactions (e.g., hydrogen bonds) throughout the simulation. | Important hydrogen bonds are often disrupted or lost in resistant mutant complexes. tandfonline.comtandfonline.com |

| Binding Free Energy Calculation | To compute the free energy of binding (e.g., using MM/GBSA method), providing a more accurate estimate of affinity. | Calculated binding free energy is lower for mutant systems, correlating with reduced drug efficacy. tandfonline.comtandfonline.com |

| Solvent Effects | To understand the role of water molecules in mediating or competing with ligand-protein interactions. | Water molecules can play a critical role in the active site, influencing ligand binding and stability. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanics (QM) provides the fundamental theory for describing the electronic structure and reactivity of molecules. chemrj.org QM calculations, by solving approximations of the Schrödinger equation, can determine properties like electron distribution, molecular orbital energies, and electrostatic potential. researchgate.net This information is invaluable for understanding why a molecule like this compound behaves the way it does and how it interacts with its biological target at an electronic level.

For sulfonamides, QM calculations help to characterize the molecule's reactivity profile. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.govx-mol.net This is critical for predicting non-covalent interactions like hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the electronic properties and predict sites for electrostatic interactions.

Studies on various sulfonamides have used these methods to build quantitative structure-activity relationships (QSAR) and to understand how modifications to the chemical structure affect the molecule's electronic properties and, consequently, its biological activity. chemrj.orgresearchgate.net

Ab Initio and Density Functional Theory (DFT) Studies of this compound

Ab initio and Density Functional Theory (DFT) are the two main branches of quantum mechanical calculation methods used in chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties based on the molecule's electron density. mdpi.com DFT, particularly with hybrid functionals like B3LYP, has become a very popular and cost-effective method for achieving high accuracy in studying medium to large-sized molecules like this compound. nih.gov

In research on this compound analogues, DFT is widely employed for several key tasks:

Geometry Optimization: Before performing molecular docking, the 3D structure of the ligand is typically optimized using DFT to find its most stable, low-energy conformation. nih.govnih.gov This ensures that the docking simulation starts with a realistic ligand structure.

Calculation of Reactivity Descriptors: DFT is used to calculate the quantum chemical parameters discussed in the previous section (HOMO-LUMO energies, MEP, etc.). nih.gov One study on sulfathiazole derivatives used DFT (B3LYP/6-31G(d,p) level) to calculate these parameters to understand the molecules' structural and physical properties. nih.gov Another study investigated sulfathiazole cocrystals using DFT to analyze charge transfer between the constituent molecules. x-mol.netresearchgate.net

Analysis of Conformational Changes: The energetic penalties and charge redistribution during bond rotations can be studied using DFT, providing insight into the molecule's flexibility and conformational preferences. cdnsciencepub.com

These studies demonstrate that DFT is a powerful tool for building a detailed electronic and structural understanding of this compound, which is essential for rationalizing its activity and designing improved derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| Sulfathiazole Derivative 11a | -6.196 | -2.329 | 3.867 | 11.772 | nih.gov |

| Sulfathiazole Derivative 11b | -6.225 | -2.359 | 3.866 | 11.134 | nih.gov |

| Data extracted from a study on newly synthesized sulfathiazole derivatives, illustrating the types of electronic parameters obtained via DFT. nih.gov A larger energy gap generally implies lower reactivity. |

Virtual Screening and De Novo Design of this compound Analogues

Building on the foundation of molecular docking and scoring, computational chemists can employ powerful strategies to discover new drug candidates.

Virtual Screening (VS) is a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.orgnih.gov Instead of physically testing millions of compounds, VS does so computationally, saving significant time and resources. For a target like DHPS, a structure-based virtual screening campaign would involve:

Preparing a 3D model of the DHPS active site.

Obtaining a large virtual library of compounds (e.g., DrugBank, ZINC).

Docking each compound from the library into the DHPS active site.

Ranking the compounds based on their docking scores.

Selecting the top-scoring "hits" for experimental testing.

This approach has been validated for DHPS, with studies evaluating the performance of different docking programs (like Glide, Surflex, and GOLD) and scoring functions for their ability to identify known inhibitors from large decoy sets. acs.orgnih.gov Such screenings can target the classic pABA site or alternative sites, like the pterin (B48896) binding pocket, to find novel inhibitors that might circumvent existing resistance mechanisms. researchgate.netnih.gov

De Novo Design is an even more creative computational strategy where novel molecules are built from scratch or by modifying an existing scaffold. researchgate.netplos.org Instead of just screening existing compounds, de novo algorithms can:

Place small chemical fragments into the active site of the target protein.

"Grow" these fragments by adding favorable chemical groups or linking them together to create a complete molecule that has optimal complementarity with the binding site. researchgate.net

Modify an existing molecule, like this compound, by suggesting new functional groups to improve binding affinity or other properties.

While virtual screening searches for needles in a haystack, de novo design attempts to design the perfect needle. This strategy has been used to design novel sulfonamide analogues for various targets. nih.govfrontiersin.orgresearchgate.net For this compound, a de novo approach could generate novel thiazole ring substitutions or alternative core scaffolds that maintain the key interactions with DHPS while possessing unique chemical structures, potentially leading to compounds that can overcome resistance. plos.org

Sophisticated Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separations for Sulfacarzole and Related Compounds (e.g., HPLC, LC-MS, GC-MS)

No specific methods detailing the High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound were found in the available literature. Chromatographic methods are standard for separating and quantifying related sulfonamide antibiotics, but specific conditions such as the type of column, mobile phase composition, flow rate, and detector settings for this compound have not been documented in the searched scientific papers. While a chemical supplier lists HPLC and LC-MS as part of their quality control for this compound, the specific methodologies and results are not publicly detailed amadischem.com.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Detailed spectroscopic data for the structural elucidation of this compound is not available in the reviewed literature. Although a supplier of this compound mentions the availability of NMR data for quality control, the actual spectra (¹H NMR, ¹³C NMR) and their interpretations are not published amadischem.com. Similarly, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analyses, which are fundamental for identifying functional groups and conjugated systems in sulfonamides, have not been specifically reported for this compound.

Mass Spectrometry for Molecular Identification and Impurity Profiling

There is no specific literature available on the use of mass spectrometry for the molecular identification and impurity profiling of this compound. Mass spectrometry is a critical tool for confirming molecular weight and for identifying and quantifying impurities in active pharmaceutical ingredients nih.govmeasurlabs.com. However, no studies detailing the fragmentation patterns of this compound or the profiles of its potential process-related or degradation impurities were identified.

X-ray Crystallography for Crystalline Structure Determination of this compound and its Complexes

No published studies on the X-ray crystallographic analysis of this compound or its metal complexes were found. X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid nih.govwikipedia.org. Without such studies, the precise bond lengths, bond angles, and crystal packing arrangement of this compound remain undocumented in the scientific literature. Historical government publications from 1948 mention this compound in the context of its efficacy but provide no structural data govinfo.gov.

Electrochemical Analytical Methods for this compound Investigation

A search of scientific databases yielded no specific research on the application of electrochemical analytical methods for the investigation or quantification of this compound. While various voltammetric and other electrochemical techniques are frequently used for the analysis of other sulfonamides, no methods have been specifically developed or reported for this compound nih.govcanbipharm.comiapchem.org.

Molecular Basis of Antimicrobial Resistance to Sulfacarzole and Sulfonamides

Mechanisms of Resistance to Sulfonamide Antibiotics

Bacteria have evolved several strategies to counteract the effects of sulfonamide antibiotics. While mechanisms like reducing drug uptake or actively pumping the drug out of the cell (efflux) contribute to resistance against various antibiotics, the predominant and most clinically significant mechanism of resistance to sulfonamides involves the alteration of the drug's molecular target. nih.govreactgroup.org

Sulfonamides, including sulfacarzole, function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). ijpsjournal.com They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA). ajchem-b.com By binding to the active site of DHPS, they block the synthesis of 7,8-dihydropteroate, a crucial precursor in the folic acid pathway. nih.gov Since folic acid is vital for the synthesis of nucleotides and certain amino acids, its inhibition prevents bacterial growth and replication. ijpsjournal.com

The primary mechanisms of resistance to sulfonamides are:

Target Modification : This is the most common mechanism and involves structural changes to the DHPS enzyme. These changes reduce the enzyme's affinity for sulfonamides while largely preserving its ability to bind the natural substrate, PABA. nih.govrupahealth.com

Acquisition of a Resistant Target Enzyme : Bacteria can acquire genes that produce a different type of DHPS enzyme that is inherently insensitive to sulfonamides. nih.gov

Overproduction of PABA : Some bacteria can overcome the competitive inhibition by overproducing the natural substrate, PABA, which outcompetes the sulfonamide drug at the enzyme's active site.

Drug Inactivation or Efflux : While less common for sulfonamides compared to other antibiotic classes, some bacteria may possess enzymes that can modify and inactivate the drug or utilize efflux pumps to expel the antibiotic from the cell, lowering its intracellular concentration. reactgroup.orgmdpi.com

Genetic Basis of Resistance: Mutations in folP and Acquisition of sul Genes

The genetic foundation for sulfonamide resistance is well-established and occurs primarily through two distinct evolutionary pathways: endogenous mutation and exogenous gene acquisition. rupahealth.comnih.gov

Future Research Trajectories for Sulfacarzole and Next Generation Sulfonamides

Rational Design of Resistance-Proof Sulfonamide Analogues

The primary challenge for sulfonamides is resistance, which typically arises from mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or the acquisition of resistance genes (sul) that code for insensitive DHPS variants. nih.govnih.gov Rational drug design seeks to create new sulfonamide analogues that can overcome these mechanisms.

A key strategy is the development of dual-target or multi-target inhibitors. nih.gov By engaging multiple essential bacterial targets simultaneously, these compounds significantly lower the probability of resistance emerging, as a bacterium would need to acquire multiple specific mutations at once. nih.gov For example, researchers are designing phenyltriazole-sulfonamide hybrid compounds. rsc.orgnih.gov These molecules are engineered to not only inhibit the classical target DHPS via the sulfonamide moiety but also to disrupt bacterial cell wall synthesis by targeting enzymes like PBP2a, a key protein in methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov

Another approach involves creating hybrid compounds that combine the sulfonamide scaffold with other bioactive molecules to tackle antibiotic resistance. tandfonline.comtandfonline.com This can involve linking sulfonamides to phytochemicals or other antimicrobial scaffolds. tandfonline.com The goal is to create molecules with improved physicochemical properties and biological activity that can bypass existing resistance pathways. tandfonline.com Computational docking studies are instrumental in this process, allowing researchers to predict how these novel hybrid compounds will interact with their intended bacterial targets before synthesis. rsc.orgnih.gov This rational, structure-based approach allows for the modification of the sulfonamide scaffold to improve interactions with biological targets, enhance water solubility, and ultimately design more potent and resistance-proof analogues. tandfonline.comtandfonline.com

Table 1: Examples of Rationally Designed Sulfonamide Analogues and Their Strategies

| Analogue/Strategy | Design Principle | Intended Target(s) | Goal | Reference |

|---|---|---|---|---|

| Phenyltriazole-sulfonamide hybrids | Combining a phenyltriazole moiety with a sulfonamide pharmacophore. | DHPS and Penicillin-Binding Protein 2a (PBP2a). | Create dual-target agents to combat resistant pathogens like MRSA. | rsc.orgnih.gov |

| Dual-targeting topoisomerase inhibitors | Design of a novel chemical class that inhibits two essential enzymes. | DNA gyrase and Topoisomerase IV. | Develop balanced, potent inhibitors against a broad range of Gram-positive bacteria with a low propensity for resistance. | nih.gov |

| Phytochemical-sulfonamide conjugates | Linking sulfonamides with naturally occurring phytochemicals like thymol. | DHPS. | Utilize computational predictions to create novel compounds with potent activity against multidrug-resistant clinical isolates. | tandfonline.com |

| Hybrid/mutual derivatives | Modifying the sulfonamide scaffold with different antimicrobial scaffolds. | Novel targets beyond the folate pathway. | Achieve low Minimum Inhibitory Concentration (MIC) values, excellent selectivity, and optimal pharmacokinetics against resistant strains. | tandfonline.comtandfonline.com |

Exploration of Novel Biochemical Targets Beyond DHPS for Sulfonamide Action

For decades, the antibacterial action of sulfonamides has been almost exclusively attributed to the competitive inhibition of DHPS in the folate biosynthesis pathway. nih.govresearchgate.net However, emerging research reveals that the sulfonamide scaffold is a versatile pharmacophore capable of interacting with other crucial bacterial targets. tandfonline.comtandfonline.com The exploration of these alternative mechanisms of action is a critical frontier in developing next-generation antibiotics that can bypass DHPS-based resistance.

Recent studies have identified several non-traditional targets for sulfonamide derivatives. For instance, certain sulfonamides have been shown to inhibit serine/threonine kinase (Stk1/PknB), an enzyme that can increase the susceptibility of MRSA to other antibiotics. tandfonline.com Another non-classical target is dihydrofolate synthase, an enzyme that acts downstream of DHPS in the folate pathway. tandfonline.com

The design of hybrid molecules is a particularly promising strategy for targeting novel biochemical pathways. tandfonline.com By conjugating the sulfonamide structure with other pharmacophores, researchers are creating compounds with entirely new modes of action. rsc.orgnih.gov Phenyltriazole-sulfonamide conjugates, for example, have been designed with a dual-target approach in mind, aiming to disrupt both folic acid biosynthesis and bacterial cell wall integrity. nih.gov This strategy not only provides a new avenue for antibacterial action but also represents a proactive measure against the development of resistance. rsc.org The future of sulfonamide research will increasingly focus on identifying and validating these novel targets to expand the utility of this historic class of antibiotics. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Discovery

The discovery and development of new drugs is a traditionally slow and costly process. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by dramatically accelerating the identification and optimization of new therapeutic compounds. researchgate.netmdpi.com These technologies are particularly well-suited for the challenges of antibiotic discovery, including the development of novel sulfonamides. nih.gov

AI and ML algorithms can analyze vast and complex biological and chemical datasets with a speed and efficiency unattainable by human researchers. mdpi.comscielo.br In the context of sulfonamide discovery, deep neural networks can be trained on large chemical libraries to predict the antibacterial activity of molecules. nih.gov These models can screen millions of compounds in silico to identify novel structural classes of antibiotics that are structurally different from existing drugs, potentially overcoming established resistance mechanisms. nih.gov

Development of Advanced Delivery Systems for Targeted Research Applications

The efficacy of an antimicrobial compound depends not only on its intrinsic activity but also on its ability to reach the site of infection at a sufficient concentration. Advanced drug delivery systems offer a powerful means to enhance the therapeutic potential of sulfonamide-derived compounds by improving their transport and release characteristics. nih.govnih.gov These systems are particularly crucial for overcoming challenges such as poor solubility and for enabling targeted delivery to bacterial cells, thereby minimizing off-target effects. nih.govresearchgate.net

Research in this area leverages engineered polymers and nanotechnology to create sophisticated drug carriers. nih.gov These include:

Polymeric Micelles: These are nano-sized structures formed from amphiphilic copolymers that can encapsulate hydrophobic drugs like certain sulfonamides in their core. This architecture improves drug solubility in aqueous environments and allows for controlled release. nih.govresearchgate.net

Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drug molecules. They can be engineered to release their payload in response to specific environmental triggers at the infection site, such as a change in pH. nih.gov

Nanoparticles: Solid polymeric or lipid-based nanoparticles can be loaded with drugs and surface-modified with targeting moieties. nih.govnih.gov For example, a nanoassembly could be designed to carry a Sulfacarzole derivative and be coated with a peptide that specifically binds to the surface of a target bacterium like Pseudomonas aeruginosa. nih.gov

These advanced systems can be designed as "smart" carriers that respond to the unique conditions of a bacterial infection. nih.gov For instance, a delivery system could be engineered to degrade and release its antibiotic payload only in the presence of bacterial enzymes, ensuring a high local concentration of the drug precisely where it is needed. nih.gov Another strategy involves using bacteriophages (viruses that infect bacteria) as targeted drug carriers, replacing the drug's own selectivity with the high specificity of the phage for its target bacterium. nih.gov Such targeted approaches hold immense promise for future research applications involving novel sulfonamide compounds.

Synergistic Combinations of this compound-derived Compounds with Other Molecular Entities in in vitro Research Models

Combining antimicrobial agents is a well-established strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. plos.org Investigating the synergistic potential of this compound-derived compounds with other molecules in in vitro research models is a vital avenue for future development. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. plos.org

The classic example of sulfonamide synergy is its combination with trimethoprim. anr.frnih.gov Both drugs inhibit sequential steps in the same essential metabolic pathway (folate biosynthesis), leading to a potent bactericidal effect. nih.govanr.fr Modern research continues to explore novel synergistic pairings for sulfonamides. Studies have demonstrated that new pyrazolyl sulfonamide derivatives can act synergistically with tetracycline (B611298) against Staphylococcus haemolyticus, highlighting the potential to rejuvenate older classes of antibiotics. japtronline.comresearchgate.net

High-throughput screening methods are now being employed to rapidly identify synergistic small-molecule pairs from large compound libraries. plos.org For example, a screen identified that the antiviral drug azidothymidine (AZT) acts synergistically with folate biosynthesis inhibitors like sulfamethizole. plos.org The mechanism involves the disruption of nucleotide homeostasis by the sulfonamide, which in turn blocks DNA replication in the presence of AZT. plos.org Understanding such mechanisms allows for the rational design of new synergistic combinations that can bypass resistance in clinical isolates. plos.org

In vitro models, such as the checkerboard microdilution method, are essential tools for quantifying the synergistic, additive, or antagonistic effects of drug combinations. japtronline.comresearchgate.net Research has shown significant synergistic effects when antibiotics like colistin (B93849) are combined with agents such as co-trimoxazole (B1683656) (a trimethoprim-sulfamethoxazole combination) against multidrug-resistant bacteria. nih.gov Future studies focusing on this compound derivatives could use these models to identify novel partner compounds, potentially leading to effective combination therapies for research applications against challenging pathogens.

Table 2: Examples of Synergistic Combinations Involving Sulfonamides in In Vitro Research

| Sulfonamide/Derivative | Partner Compound(s) | Target Organism/Model | Observed Effect | Reference |

|---|---|---|---|---|

| Sulfonamides (general) | Pyrimethamine, Ormetoprim, Trimethoprim | Neospora caninum tachyzoites | Synergistic inhibition of parasite growth in cell culture. | nih.gov |

| Pyrazolyl sulphonamide derivatives | Tetracycline | Staphylococcus haemolyticus | Synergistic antibacterial activity, demonstrating potential to overcome resistance. | japtronline.comresearchgate.net |

| Sulfamethizole | Azidothymidine (AZT) | Escherichia coli | Potent synergistic interaction; bypasses resistance to trimethoprim/sulfamethizole. | plos.org |

| Co-trimoxazole (Sulfamethoxazole-Trimethoprim) | Doxycycline, Azithromycin | Acinetobacter baumannii | Substantial synergistic effect against multidrug-resistant clinical strains. | nih.gov |

| 3-Sulfonamide pyrrol-2-one derivatives | Doxorubicin (DOX) | Malignant melanoma (MeWo) cells | Determination of possible synergistic effects with current anticancer drugs. | acs.org |

Q & A

Q. What experimental methodologies are recommended for validating Sulfacarzole’s antimicrobial mechanism of action?

To investigate this compound’s mechanism, researchers should:

- Step 1: Conduct in vitro minimum inhibitory concentration (MIC) assays against target pathogens using standardized protocols (e.g., CLSI guidelines).

- Step 2: Employ fluorescence microscopy or flow cytometry to assess membrane permeability changes in bacterial cells post-treatment.

- Step 3: Validate target binding via enzymatic inhibition assays (e.g., dihydropteroate synthase activity for sulfonamides).

- Data Analysis: Use dose-response curves to calculate IC50 values and compare with existing sulfonamide class data. Ensure replicates (n ≥ 3) and statistical significance testing (p < 0.05) .

Q. How should researchers design synthesis protocols for this compound derivatives to optimize yield and purity?

- Reaction Optimization: Use factorial design experiments (e.g., varying solvent polarity, temperature, catalyst concentration) to identify optimal conditions.

- Characterization: Validate derivatives via HPLC (≥95% purity), NMR (structural confirmation), and mass spectrometry.

- Troubleshooting: Monitor for common sulfonamide side reactions (e.g., hydrolysis) using TLC at intermediate steps .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate this compound from plasma/tissue.

- Quantification: LC-MS/MS with deuterated internal standards for precision. Validate method per ICH guidelines (linearity range: 1–100 ng/mL, R² ≥ 0.99) .

Advanced Research Inquiries

Q. How can conflicting data on this compound’s efficacy in in vivo vs. in vitro models be systematically addressed?

- Hypothesis Testing: Compare pharmacokinetic parameters (e.g., bioavailability, tissue penetration) across models.

- Meta-Analysis: Aggregate data from ≥10 peer-reviewed studies using PRISMA guidelines. Stratify by model type (rodent vs. human cell lines) and assess heterogeneity via I² statistics .

- Mechanistic Studies: Use knockout animal models to isolate host-pathogen interactions affecting efficacy .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

- Molecular Docking: Use AutoDock Vina to screen this compound against human proteome databases (e.g., PDB, ChEMBL). Prioritize targets with binding energy ≤ -7 kcal/mol.

- Machine Learning: Train QSAR models on sulfonamide datasets to predict ADMET properties. Validate with in vitro cytochrome P450 inhibition assays .

Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in this compound formulations?

- DoE Approach: Apply a Box-Behnken design to evaluate critical factors (excipient ratio, milling time).

- Stability Testing: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use ANOVA to identify significant degradation pathways .

Methodological Guidance for Data Presentation

Q. Table 1. Recommended Structure for Reporting this compound Study Data

| Parameter | Example Value | Methodology (Reference) |

|---|---|---|

| MIC (E. coli) | 2 µg/mL | CLSI M07-A11 |

| Plasma Half-life (rat) | 3.2 ± 0.4 hours | LC-MS/MS |

| Binding Affinity (Kd) | 12 nM | Surface Plasmon Resonance |

Note: Tables must be self-explanatory with footnotes for abbreviations. Use Roman numerals for labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.